molecular formula C23H31ClN8O B610475 Ribociclib hydrochloride CAS No. 1211443-80-9

Ribociclib hydrochloride

カタログ番号 B610475
CAS番号: 1211443-80-9
分子量: 471.006
InChIキー: JZRSIQPIKASMEV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ribociclib hydrochloride is a selective cyclin-dependent kinase inhibitor, a class of drugs that help slow the progression of cancer by inhibiting two proteins called cyclin-dependent kinase 4 and 6 (CDK4/6). These proteins, when over-activated, can enable cancer cells to grow and divide too quickly .


Synthesis Analysis

The synthesis of Ribociclib involves eco-friendly methods using non-hazardous and renewable solvents such as EtOH and DMSO. The process includes regioselective hydrodechlorination of the key starting material, hydrolysis of the ester, and finally generation of amide functionality . The synthetic methodologies were optimized to avoid the use of hazardous solvents .


Molecular Structure Analysis

Ribociclib has a molecular formula of C23H30N8O and a molecular weight of 434.548 . It has been found that Ribociclib shows higher pharmacokinetic exposure in subjects with renal impairment .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ribociclib include regioselective hydrodechlorination, ester hydrolysis, and amidation . The reactions were optimized using eco-friendly solvents .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C23H31ClN8O and a molecular weight of 471 . The physical and chemical properties of Ribociclib were characterized using various techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), Fourier transform infrared spectroscopy (FTIR), and atomic force microscopy (AFM) .

科学的研究の応用

  • Treatment of Advanced Solid Tumors and Lymphomas : Ribociclib has demonstrated efficacy in patients with advanced solid tumors or lymphomas, showing an acceptable safety profile and preliminary signs of clinical activity (Infante et al., 2016).

  • First-Line Treatment for Advanced Breast Cancer : Approved in the USA and undergoing approval in the EU, ribociclib combined with an aromatase inhibitor is used as a first-line treatment for advanced breast cancer (Syed, 2017).

  • Limitations in Brain Tumor Treatments : The effectiveness of ribociclib in treating brain tumors may be limited by the multidrug efflux transporter ABCB1 and CYP3A4, which restrict its brain penetration and oral bioavailability, respectively (Martínez-Chávez et al., 2019).

  • Extensive Metabolism and Excretion Analysis : Ribociclib is extensively metabolized, primarily by oxidative pathways, and is eliminated through hepatic metabolism, renal excretion, and intestinal excretion (James et al., 2020).

  • Potential for Pharmacokinetic Drug-Drug Interactions : Ribociclib is a substrate and potent inhibitor of ABCB1, ABCG2, and various CYP450 isoforms, suggesting potential for significant drug-drug interactions (Sorf et al., 2018).

  • Combination with Palliative Radiotherapy : Preliminary experiences indicate that ribociclib, combined with letrozole and palliative radiotherapy, could be a viable treatment option for metastatic breast cancer, despite its challenging toxicity profile (Meattini et al., 2018).

  • Mechanism of Action and Clinical Impact : Ribociclib's high selectivity and the ability to enhance the clinical activity of existing anticancer therapies make it a significant drug for various cancer types (Tripathy et al., 2017).

  • Bioavailability Not Affected by Gastric pH Changes or Food Intake : Ribociclib's absorption is not impacted by gastric pH-altering agents or food intake, facilitating better patient compliance (Samant et al., 2017).

  • Phase III Studies for Hormone Receptor-Positive Advanced Breast Cancer : Ribociclib, in combination with fulvestrant, has shown a significant improvement in progression-free survival for patients with hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced breast cancer (Slamon et al., 2018).

作用機序

Target of Action

Ribociclib hydrochloride, also known as LEE011 hydrochloride, primarily targets two proteins: cyclin-dependent kinase 4 and cyclin-dependent kinase 6 (CDK4 and CDK6) . These proteins play a crucial role in cell cycle regulation, particularly in the transition from the G1 (pre-DNA synthesis) phase to the S (DNA synthesis) phase .

Mode of Action

this compound acts as a selective inhibitor of CDK4 and CDK6 . By inhibiting these kinases, this compound prevents the phosphorylation of the retinoblastoma protein (Rb), a tumor suppressor gene product . This inhibition results in the activation of the Rb protein, which in turn halts cell cycle progression .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cyclin D–CDK4/6–p16–retinoblastoma (Rb) pathway . This pathway is often disrupted in cancer, leading to abnormal cell proliferation . This compound’s inhibition of CDK4/6 prevents the hyperphosphorylation of Rb, thereby activating the Rb protein and inhibiting cell cycle progression .

Pharmacokinetics

this compound is orally bioavailable . After oral dosing, it is rapidly absorbed, with peak blood plasma levels reached within one to four hours . Steady-state concentrations are achieved after about eight days of repeated dosage .

Result of Action

The primary molecular and cellular effect of this compound’s action is the inhibition of cell cycle progression . By blocking CDK4 and CDK6, this compound prevents the phosphorylation of Rb, thereby activating the Rb protein and inhibiting the progression of the cell cycle . This results in the slowing or stopping of cancer cell growth .

Safety and Hazards

Ribociclib is considered toxic and is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

将来の方向性

Recent studies have shown that adding Ribociclib to hormone therapy significantly increased the amount of time a person with stage 2 or 3 HR-positive, HER2-negative early breast cancer lives without the cancer returning . Ongoing trials are seeking to identify optimal CDK4/6–based targeted combination regimens for various tumor types .

特性

IUPAC Name

7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N8O.ClH/c1-29(2)22(32)19-13-16-14-26-23(28-21(16)31(19)17-5-3-4-6-17)27-20-8-7-18(15-25-20)30-11-9-24-10-12-30;/h7-8,13-15,17,24H,3-6,9-12H2,1-2H3,(H,25,26,27,28);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRSIQPIKASMEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClN8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1211443-80-9
Record name Ribociclib hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1211443809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RIBOCICLIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63YF7YKW7E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。